N-cyclohexyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6OS/c20-15-9-5-4-6-13(15)10-26-18-17(24-25-26)19(22-12-21-18)28-11-16(27)23-14-7-2-1-3-8-14/h4-6,9,12,14H,1-3,7-8,10-11H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRBPIJFVMEANS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazoles and pyrimidine derivatives, have been found to exhibit a wide range of biological activities. They are often involved in interactions with various protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.
Mode of Action
It’s known that many pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases. The 1,2,3-triazole core is also known for its high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability, which could contribute to its interaction with its targets.
Biochemical Pathways
Given the potential protein kinase inhibition activity of similar compounds, it can be inferred that the compound might affect pathways related to cell growth, differentiation, migration, and metabolism.
Biological Activity
N-cyclohexyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H22FN5S, with a molecular weight of approximately 357.46 g/mol. The compound features a triazole-pyrimidine framework that facilitates diverse interactions with biological targets, particularly enzymes and receptors involved in various therapeutic pathways.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions such as temperature and solvent choice to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure of the synthesized compound.
This compound exhibits its biological activity primarily through interactions with specific biological targets. These interactions can lead to modulation of enzymatic activity or receptor signaling pathways, which are critical for therapeutic efficacy.
Antibacterial Activity
Research has indicated that triazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains . The structural features of triazoles contribute to their ability to inhibit bacterial growth effectively.
Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer properties. For example, certain derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves inducing apoptosis or disrupting cellular signaling pathways associated with tumor growth .
Case Studies
- Antibacterial Evaluation : A study evaluating the antibacterial efficacy of triazole derivatives found that specific compounds significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing the potential application of this compound in treating bacterial infections.
- Anticancer Activity : In vitro tests on cancer cell lines revealed that certain derivatives could reduce cell viability significantly at low concentrations (IC50 values in the micromolar range), indicating a strong potential for further development into anti-cancer agents.
Quantitative Data
The following table summarizes key findings related to the biological activity of this compound:
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of N-cyclohexyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is C18H22FN5S, with a molecular weight of approximately 357.46 g/mol. The compound features a triazole-pyrimidine core and a cyclohexyl moiety that enhances its lipophilicity, potentially influencing its interaction with biological targets .
Synthesis Methods:
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions such as temperature and solvent choice. Common methods include:
- Reactions with Isothiocyanates: Utilizing copper (II) as a catalyst for regioselective synthesis.
- Microwave Irradiation Techniques: For rapid synthesis of triazole derivatives .
Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for drug development.
Anticancer Properties
Research indicates that this compound may exhibit anticancer activity by interacting with various biological targets involved in tumor progression. Studies have shown that it can alter signaling pathways crucial for cancer cell growth and survival. For instance:
- Mechanism of Action: It may inhibit specific enzymes or receptors that promote cancer cell proliferation .
Antifungal Activity
The compound's structural features suggest potential antifungal properties. Similar compounds in the triazole class have demonstrated efficacy against various fungal pathogens, indicating that this compound could be explored for similar applications .
Case Studies and Research Findings
Several studies have investigated the efficacy of triazole-based compounds similar to this compound:
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs lie in substituents at positions 3 and 7 of the triazolopyrimidine core. Below is a comparative analysis:
Key Observations :
- Fluorine substitution (target compound) likely improves metabolic stability and target affinity compared to non-fluorinated analogs like 9b or 21 .
- Cyclohexyl vs. Aromatic Groups : The N-cyclohexyl group in the target compound may enhance solubility relative to rigid aromatic systems (e.g., 9b ’s benzoxazole) but reduce π-π stacking interactions .
Comparison with Analog Syntheses :
Pharmacological Implications
While activity data for the target compound are unavailable, inferences can be drawn from analogs:
- Kinase Inhibition: Fluorinated benzyl groups (as in the target) are associated with enhanced selectivity for kinases like EZH2 or HDACs, as seen in ’s cyclopropylamino derivatives .
- Epigenetic Modulation : The triazolopyrimidine core in 21 () shows dual EZH2/HDAC inhibition, suggesting the target compound may share similar mechanisms .
- Solubility vs. Bioavailability : The cyclohexyl group may balance lipophilicity better than 9d ’s piperidine or 9e ’s morpholine, which are highly polar but prone to rapid clearance .
Q & A
Q. What are the key synthetic steps for N-cyclohexyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide?
The synthesis typically involves:
- Step 1: Formation of the triazolopyrimidine core via cyclization of precursor azides and alkynes under controlled temperatures (e.g., 60–80°C) .
- Step 2: Introduction of the 2-fluorobenzyl group through alkylation or nucleophilic substitution, often using alkaline conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Thioether linkage formation between the triazolopyrimidine core and the acetamide moiety via thiol-disulfide exchange or nucleophilic substitution .
- Step 4: Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the final compound .
Q. What analytical methods confirm its structure and purity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions and structural integrity (e.g., fluorobenzyl protons at δ 4.5–5.0 ppm) .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC): Monitors reaction progress and purity using UV visualization or iodine staining .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95%) under reversed-phase conditions .
Q. What biological activities are associated with this compound?
- Antimicrobial: Inhibits bacterial growth (e.g., Staphylococcus aureus) in disk diffusion assays .
- Anticancer: Demonstrates cytotoxicity against cancer cell lines (e.g., IC₅₀ values in the μM range in MTT assays) .
- Enzyme Inhibition: Potentially targets kinases or proteases due to triazolopyrimidine interactions with ATP-binding pockets .
Advanced Research Questions
Q. How to optimize reaction conditions to improve synthesis yield?
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency for fluorobenzyl group introduction .
- Temperature Control: Lower temps (e.g., 0–5°C) minimize side reactions during thioether bond formation .
- Catalyst Use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in heterogeneous systems .
- Yield Tracking: Use in-process analytical tools (e.g., TLC or inline IR spectroscopy) to identify bottlenecks .
Q. How to resolve contradictions in biological activity data across studies?
- Assay Standardization: Replicate studies under uniform conditions (e.g., cell line passage number, serum concentration) .
- Orthogonal Assays: Cross-validate results using complementary methods (e.g., Western blot for apoptosis markers alongside MTT assays) .
- Structural Confirmation: Ensure compound integrity via NMR and LC-MS to rule out degradation artifacts .
Q. What strategies are used to study its interaction with biological targets?
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics to purified enzymes (e.g., kinase domains) .
- Molecular Docking: Computational modeling predicts binding poses using software like AutoDock Vina (triazolopyrimidine core often anchors in hydrophobic pockets) .
- Competitive Binding Assays: Use fluorescent probes (e.g., ATP-competitive dyes) to quantify target engagement .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Analog Synthesis: Modify substituents (e.g., cyclohexyl to phenyl groups) to assess impact on bioactivity .
- Bioisosteric Replacement: Substitute sulfur in the thioether with oxygen or selenium to evaluate electronic effects .
- Pharmacophore Mapping: Identify critical functional groups (e.g., fluorobenzyl moiety) via 3D-QSAR modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
